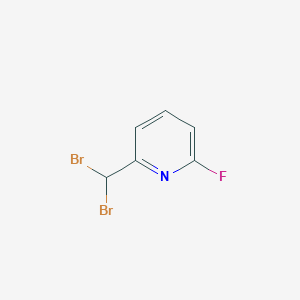

2-(Dibromomethyl)-6-fluoropyridine

Description

Properties

Molecular Formula |

C6H4Br2FN |

|---|---|

Molecular Weight |

268.91 g/mol |

IUPAC Name |

2-(dibromomethyl)-6-fluoropyridine |

InChI |

InChI=1S/C6H4Br2FN/c7-6(8)4-2-1-3-5(9)10-4/h1-3,6H |

InChI Key |

AXUWCJVTVYLXKD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=NC(=C1)F)C(Br)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Dibromomethyl)-6-fluoropyridine typically involves the bromination of 6-fluoropyridine derivatives. One common method is the bromination of 6-fluoropyridine with N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction is usually carried out in an inert solvent like carbon tetrachloride (CCl4) at reflux temperature .

Industrial Production Methods

Industrial production of this compound may involve similar bromination techniques but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, the purification process may involve recrystallization or chromatography to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

2-(Dibromomethyl)-6-fluoropyridine can undergo various chemical reactions, including:

Substitution Reactions: The bromine atoms can be substituted by other nucleophiles such as amines, thiols, or alkoxides.

Reduction Reactions: The compound can be reduced to form 2-(bromomethyl)-6-fluoropyridine or 2-(methyl)-6-fluoropyridine.

Oxidation Reactions: Oxidation can lead to the formation of this compound derivatives with additional functional groups.

Common Reagents and Conditions

Substitution Reactions: Common reagents include sodium azide (NaN3), potassium thiocyanate (KSCN), and sodium methoxide (NaOCH3).

Reduction Reactions: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used under anhydrous conditions.

Oxidation Reactions: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic media can be employed.

Major Products Formed

Substitution Reactions: Products include 2-(azidomethyl)-6-fluoropyridine, 2-(thiocyanatomethyl)-6-fluoropyridine, and 2-(methoxymethyl)-6-fluoropyridine.

Reduction Reactions: Products include 2-(bromomethyl)-6-fluoropyridine and 2-(methyl)-6-fluoropyridine.

Oxidation Reactions: Products include various oxidized derivatives with additional functional groups.

Scientific Research Applications

2-(Dibromomethyl)-6-fluoropyridine has several applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.

Medicine: Research is ongoing to explore its potential as a precursor for drug development.

Industry: It is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(Dibromomethyl)-6-fluoropyridine depends on its specific application. In general, the compound can interact with biological targets through halogen bonding, hydrogen bonding, and hydrophobic interactions. These interactions can modulate the activity of enzymes, receptors, and other biomolecules. The presence of bromine and fluorine atoms can enhance the compound’s binding affinity and selectivity for specific molecular targets .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Effects on Physicochemical Properties

The following table compares key properties of 2-(dibromomethyl)-6-fluoropyridine with similar compounds:

*Note: Estimated values for this compound are derived from analogs.

Key Observations:

- Electrophilicity : The dibromomethyl group (-CHBr₂) is more electrophilic than chloromethyl (-CH₂Cl) due to bromine’s polarizability and weaker C-Br bond strength compared to C-Cl. This enhances its utility in substitution reactions .

- Steric Effects : tert-Butoxy substituents (e.g., in 2-(tert-butoxy)-6-fluoropyridine) introduce significant steric bulk, reducing reactivity compared to smaller halomethyl groups .

- Fluorine Effects : The 6-fluoro group on the pyridine ring withdraws electron density via inductive effects, directing electrophilic substitution to the 3- and 5-positions .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2-(Dibromomethyl)-6-fluoropyridine, and how do reaction conditions influence yield and purity?

- Methodological Guidance :

-

Bromination Strategies : Introduce dibromomethyl groups via brominating agents (e.g., NBS or Br₂) under controlled conditions. For fluoropyridine precursors, fluorination can be achieved using KF in polar aprotic solvents like DMSO, as seen in analogous syntheses of fluorinated pyridines .

-

Solvent Selection : Use solvents with high dielectric constants (e.g., DMF or acetonitrile) to stabilize intermediates and reduce side reactions.

-

Yield Optimization : Monitor reaction progress via GC-MS or TLC. Purify via column chromatography with hexane/ethyl acetate gradients. Typical yields range from 40–65%, depending on bromination efficiency .

Synthetic Route Comparison Precursor 6-Fluoro-2-methylpyridine 2-Chloro-6-fluoropyridine

Q. What spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation be approached?

- Structural Confirmation :

- ¹H/¹³C NMR : Identify dibromomethyl protons (δ ~4.8–5.2 ppm, split due to coupling with fluorine) and aromatic fluorine (δ ~-110 ppm in ¹⁹F NMR). Compare with databases for pyridine derivatives .

- X-ray Crystallography : Use SHELX programs for structure refinement. Key metrics: R-factor < 0.05, bond length/angle deviations < 0.02 Å/2° .

- Purity Analysis :

- HPLC-MS : Employ C18 columns with acetonitrile/water mobile phases. Monitor for brominated byproducts (e.g., tribromomethyl derivatives) .

Advanced Research Questions

Q. How can computational methods predict the reactivity and regioselectivity of this compound in substitution reactions?

- DFT Modeling : Calculate Fukui indices to identify electrophilic/nucleophilic sites. The dibromomethyl group is highly electrophilic, favoring nucleophilic attack (e.g., by amines or thiols) at the 2-position .

- Solvent Effects : Simulate reaction pathways in polar solvents (ε > 30) to assess transition-state stabilization. DMSO enhances nucleophilicity of attacking agents .

- Case Study : Substitution with piperidine in THF yields 2-(piperidinylmethyl)-6-fluoropyridine (85% yield), while aqueous conditions promote hydrolysis to carboxylic acid derivatives .

Q. What strategies mitigate competing side reactions (e.g., debromination or ring fluorination loss) when using this compound in multi-step syntheses?

- Temperature Control : Maintain reactions below 80°C to prevent C-Br bond cleavage.

- Catalyst Screening : Nickel catalysts (e.g., NiCl₂(dppe)) improve selectivity in coupling reactions, as demonstrated in reductive dimerization of halomethylpyridines .

- Additive Use : Include radical inhibitors (e.g., BHT) to suppress unintended bromine radical pathways .

| Common Side Reactions | Mitigation |

|---|---|

| Debromination | Use Pd/Cu cocatalysts for controlled bromine retention |

| Fluorine displacement | Avoid strong bases (e.g., NaOH) in polar solvents |

Handling and Safety Considerations

Q. What protocols ensure safe handling and waste disposal of this compound?

- PPE Requirements : Use nitrile gloves, lab coats, and fume hoods to avoid inhalation or dermal contact.

- Waste Management : Collect brominated waste in sealed containers labeled "halogenated organics." Collaborate with certified disposal agencies for incineration .

Data Contradictions and Troubleshooting

- Discrepancies in Reaction Yields : Variations arise from trace moisture (hydrolyzes dibromomethyl groups) or impurity in starting materials. Pre-dry solvents over molecular sieves and validate precursor purity via NMR .

- Crystallization Challenges : If X-ray diffraction fails due to poor crystal quality, recrystallize from ethanol/water (7:3) at -20°C for 48 hours .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.